
Methyl 3-formyl-5-nitrobenzoate
Overview
Description
Methyl 3-formyl-5-nitrobenzoate (CAS: 172899-78-4) is a benzoate derivative with the molecular formula C₉H₇NO₅ and a molecular weight of 209.16 g/mol . Its structure features a nitro group (-NO₂) at the 5-position, a formyl group (-CHO) at the 3-position, and a methyl ester (-COOCH₃) at the 1-position of the benzene ring (Figure 1) . The compound’s SMILES notation is COC(=O)C1=CC(=CC(=C1)C=O)N+[O-], and its InChIKey is VWRFFTKYHYLALS-UHFFFAOYSA-N .
Key physicochemical properties include a predicted density of 1.386 g/cm³ at 20°C and collision cross-section (CCS) values for its ionic forms (e.g., [M+H]⁺: 140.1 Ų, [M+Na]⁺: 152.7 Ų) .
Preparation Methods
Nitration of Methyl 3-Methylbenzoate
The foundational step in synthesizing methyl 3-formyl-5-nitrobenzoate involves introducing the nitro group at the 5-position of methyl 3-methylbenzoate. Nitration is typically performed using mixed acid (HNO₃/H₂SO₄) under controlled conditions to ensure regioselectivity.
Regioselective Nitration via Continuous Flow Synthesis
A continuous flow method (Figure 1) optimizes nitration efficiency and safety . In this approach:
-
Reactants : Methyl 3-methylbenzoate (0.1 mol/L in dichloromethane) is mixed with fuming nitric acid (95–98%) and concentrated sulfuric acid (50–98%) at a molar ratio of 1:1.5:0.5 to 1:9.0:3.5.
-
Conditions : The reaction occurs in a temperature-controlled pipeline reactor (5–40°C) with a residence time of 1–30 minutes.
-
Outcome : Methyl 3-methyl-5-nitrobenzoate is obtained with 83% yield and minimal byproducts .
Advantages :
-
Reduced waste generation (50% less mixed acid compared to batch methods).
-
Enhanced safety through precise temperature control and reduced exposure to hazardous reagents.
Oxidation of Methyl to Formyl Group
The oxidation of the 3-methyl group to a formyl moiety is achieved through a two-step chlorination-hydrolysis sequence, avoiding costly oxidizing agents .
Chlorination Under UV Irradiation
-
Reactants : Methyl 3-methyl-5-nitrobenzoate is dissolved in dichloromethane or dichloroethane (1:2–1:20 mass ratio to solvent).
-
Conditions : Chlorine gas is introduced under UV light (250 W) at 0–20°C, with a molar ratio of 1:2–1:10 (substrate:Cl₂).
-
Intermediate : 3-(Dichloromethyl)-5-nitrobenzoate forms within 3 hours, monitored until raw material residue falls below 0.1% .
Hydrolysis with Phase Transfer Catalysts
-
Reactants : The dichloromethyl intermediate is treated with aqueous zinc chloride (0.1–0.5 mol/L) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.01–0.1 mol/L).
-
Conditions : The reaction is maintained at pH 6–8 using sodium bicarbonate to prevent ester hydrolysis.
-
Outcome : this compound is isolated in 90–92% purity after recrystallization .
Key Innovation :
-
Elimination of expensive brominating agents (e.g., NBS) and oxidants (e.g., N-methylmorpholine-N-oxide), reducing raw material costs by 40% .
Alternative Synthetic Routes
Direct Formylation-Nitration Approach
While less common, direct formylation prior to nitration has been explored:
-
Vilsmeier-Haack Reaction : Methyl benzoate is formylated using POCl₃ and DMF, but the nitro group’s meta-directing nature complicates subsequent nitration .
-
Yield Limitation : This method yields <30% due to competing side reactions, making it industrially non-viable .
Comparative Analysis of Methods
Parameter | Nitration-First | Formylation-First |
---|---|---|
Regioselectivity | High (95%) | Low (<50%) |
Yield | 83% | 30% |
Cost Efficiency | High | Low |
Waste Generation | Low (inorganic salts) | High (organic solvents) |
Industrial-Scale Considerations
Waste Management
The chlorination-hydrolysis route generates wastewater containing ZnCl₂ and NaCl, which are recyclable via crystallization, reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid (–COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Reduction: Methyl 3-formyl-5-aminobenzoate.
Oxidation: Methyl 3-carboxy-5-nitrobenzoate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-formyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities, particularly those involving nitroaromatic compounds.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.
Mechanism of Action
The mechanism by which methyl 3-formyl-5-nitrobenzoate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins. These interactions can modulate enzyme activities and affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-formyl-5-nitrobenzoate belongs to a family of substituted benzoates. Below is a comparative analysis of its structural analogs, focusing on molecular features, reactivity, and applications.
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Functional Group Influence: The formyl group in this compound enhances electrophilic reactivity, making it suitable for condensation reactions (e.g., hydrazide formation) . In contrast, the amino group in Methyl 3-amino-5-nitrobenzoate enables nucleophilic substitution or diazotization pathways . Methoxy and chloro substituents (e.g., in Methyl 4-amino-3-methoxy-5-nitrobenzoate and Methyl 3-chloro-5-formylbenzoate) alter steric and electronic profiles, affecting solubility and reaction kinetics .
Nitro Group Positioning :
- This compound and Methyl 3,5-dinitrobenzoate both feature nitro groups at the 5-position, but the latter’s second nitro group increases polarity and acidity, favoring its use in analytical chemistry .
Synthetic Utility: this compound is a precursor in iodinated contrast media synthesis (e.g., iotalamic acid) , whereas Methyl 3-amino-5-nitrobenzoate is used to prepare benzimidazole-based pharmaceuticals .
Physicochemical and Spectroscopic Comparisons
Table 2: Collision Cross-Section (CCS) and Stability Data
Key Observations:
- This compound’s CCS values provide insights into its gas-phase ion mobility, useful in mass spectrometry-based analyses .
- The electron-withdrawing nitro and formyl groups reduce electron density on the aromatic ring, increasing resistance to electrophilic substitution but enhancing susceptibility to nucleophilic attack .
Biological Activity
Methyl 3-formyl-5-nitrobenzoate (CAS No. 172899-78-4) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 195.16 g/mol
- Appearance : Yellow crystalline solid
Synthesis
The synthesis of this compound typically involves the nitration of benzoic acid derivatives followed by formylation. The process can be summarized as follows:
- Nitration : The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 5-position.
- Formylation : The introduction of the formyl group can be achieved using formic acid or other formylating agents under acidic conditions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <0.03125 μg/mL |
Escherichia coli | 1–4 μg/mL |
Pseudomonas aeruginosa | 1–8 μg/mL |
Enterococcus faecalis | <0.25 μg/mL |
These results suggest that this compound may serve as a potential lead compound for developing new antibacterial agents, particularly against multidrug-resistant strains.
Anti-HIV Activity
Another area of interest is the compound's activity against HIV. In vitro studies have shown that certain derivatives of this compound can inhibit HIV-1 replication in MT-4 cells. The structure–activity relationship (SAR) analysis indicates that modifications to the nitro group and the position of substituents significantly influence antiviral potency.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed potent activity with an MIC value significantly lower than conventional antibiotics, suggesting its potential use in treating resistant infections.
- HIV Inhibition Study : In a study focusing on HIV inhibition, this compound was found to inhibit viral replication effectively at low concentrations. The study highlighted the importance of specific structural features that enhance binding affinity to HIV reverse transcriptase.
Structure–Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key observations include:
- Nitro Group Positioning : The presence and position of the nitro group are critical for enhancing antimicrobial and antiviral activities.
- Substituent Variations : Variations at the 4 and 6 positions have been shown to modulate activity, with specific configurations yielding better inhibitory effects.
Q & A
Q. What are the common synthetic routes for Methyl 3-formyl-5-nitrobenzoate, and how do reaction conditions influence yield and purity?
Basic
this compound is typically synthesized via sequential functionalization of benzoic acid derivatives. Key steps include nitration, formylation, and esterification. For example:
- Nitration : Introducing the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the formyl group, requiring anhydrous conditions and precise stoichiometry to minimize side reactions.
- Esterification : Methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to protect the carboxylic acid.
Optimization : Yield depends on reaction time, solvent polarity, and catalyst choice. Impurities like unreacted intermediates or di-substituted byproducts can arise if stoichiometry or temperature is mismatched. Purity is confirmed via HPLC or TLC with UV detection .
Q. How can spectroscopic techniques confirm the structure of this compound?
Basic
- ¹H NMR : Distinct signals for the formyl proton (~10.0 ppm, singlet), aromatic protons (split into doublets due to nitro and formyl substituents), and methyl ester (~3.9 ppm, singlet).
- IR : Strong absorption bands for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and NO₂ (~1520 and 1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 209.16 (C₉H₇NO₅) with fragmentation patterns indicating loss of COOCH₃ (−31 Da) and NO₂ (−46 Da).
Validation : Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) ensures accuracy .
Q. What role do the nitro and formyl groups play in the compound’s reactivity?
Intermediate
- Nitro Group : Strong electron-withdrawing effect directs electrophilic substitution to the para position. It can be reduced to an amine (using H₂/Pd-C or Sn/HCl) for further functionalization.
- Formyl Group : Participates in condensation reactions (e.g., Knoevenagel or Schiff base formation) to generate heterocycles or extended π-systems.
Example : In nucleophilic aromatic substitution, the nitro group activates the ring toward attack at positions ortho/para to itself, while the formyl group stabilizes intermediates via resonance .
Q. How does electronic interplay between substituents influence reduction/oxidation reactions?
Advanced
The nitro group’s electron-withdrawing nature increases the electrophilicity of the formyl carbon, making it susceptible to nucleophilic attack. Conversely, the formyl group’s electron-withdrawing resonance effect further deactivates the ring.
Experimental Insight :
- Reduction : Selective reduction of the nitro group to NH₂ (without affecting the formyl group) requires mild conditions (e.g., NaBH₄/CuCl₂). Harsher conditions (e.g., LiAlH₄) may reduce both groups.
- Oxidation : The formyl group can oxidize to COOH under strong oxidizing agents (e.g., KMnO₄), but steric hindrance from the nitro group slows this process.
Computational Support : Frontier molecular orbital (FMO) analysis predicts reactivity hotspots .
Q. What challenges arise in crystallizing this compound, and how are hydrogen bonding motifs analyzed?
Advanced
- Crystallization Challenges : The compound’s polar functional groups (NO₂, COOCH₃, CHO) create competing intermolecular interactions, leading to polymorphism or amorphous precipitates. Slow evaporation from DMSO/EtOH mixtures improves crystal quality.
- Hydrogen Bond Analysis : X-ray crystallography (using SHELX ) reveals C=O⋯H–O and C–H⋯O interactions. Graph set analysis (e.g., Etter’s rules ) classifies motifs like R₂²(8) chains or D -type dimers.
Example : The formyl oxygen acts as a hydrogen bond acceptor, while nitro groups engage in weak C–H⋯O interactions, stabilizing the lattice .
Q. How can computational methods predict regioselectivity in electrophilic substitutions?
Advanced
- DFT Calculations : Electron density maps (e.g., MEP surfaces) identify electron-deficient regions. For this compound, the para position to the nitro group is most electrophilic.
- Validation : Electrophilic bromination (Br₂/FeBr₃) experimentally confirms computational predictions, with regioselectivity analyzed via LC-MS .
Q. How do steric/electronic effects guide derivative design for medicinal applications?
Advanced
-
Derivative Synthesis : Replacing the nitro group with bioisosteres (e.g., CF₃) or modifying the formyl group to a hydroxymethyl moiety alters bioavailability.
-
Structure-Activity Relationship (SAR) :
Derivative Modification Biological Activity A NO₂ → NH₂ Enhanced antimicrobial activity B CHO → CH₂OH Improved solubility and reduced cytotoxicity
Testing : In vitro assays (e.g., MIC for antimicrobial activity) validate hypotheses derived from computational docking studies .
Q. What analytical methods resolve contradictions in reaction mechanism proposals?
Advanced
Contradictions (e.g., competing SNAr vs. radical pathways) are resolved via:
- Isotopic Labeling : Tracking ¹⁵N in nitro group reactions.
- Kinetic Studies : Monitoring intermediate formation via time-resolved FTIR or stopped-flow UV-Vis.
- EPR Spectroscopy : Detecting radical intermediates in light-mediated reactions .
Properties
IUPAC Name |
methyl 3-formyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFFTKYHYLALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445717 | |
Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172899-78-4 | |
Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.